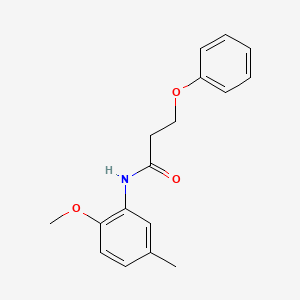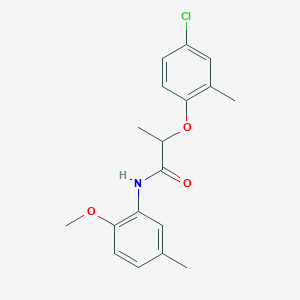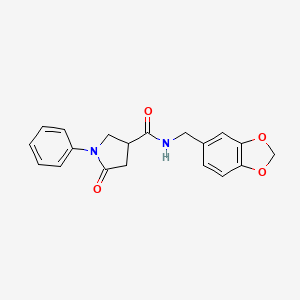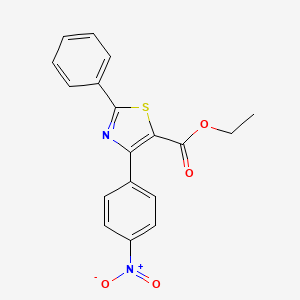
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMP is a member of the class of amides and is structurally similar to other compounds that have been shown to possess anti-inflammatory and analgesic properties.
作用機序
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide may also modulate the activity of ion channels and receptors in the nervous system, which could contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has been shown to reduce inflammation, pain, and seizures. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has also been shown to inhibit the growth and proliferation of cancer cells in cell culture and animal studies. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide appears to have a good safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
One advantage of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide is that it has shown promise in a variety of different therapeutic areas, including inflammation, pain, seizures, and cancer. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide also appears to have a good safety profile, which is important for the development of new drugs. However, there are also some limitations to using N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide in lab experiments. For example, the synthesis of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide can be challenging and may require specialized equipment and expertise. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide and to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide. One area of interest is the development of more efficient and scalable synthesis methods for N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide. Another area of interest is the investigation of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide as a potential treatment for other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide in humans, including its absorption, distribution, metabolism, and excretion. Finally, more research is needed to determine the optimal dosage and dosing regimen for N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide in humans.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide involves the reaction of 2-methoxy-5-methylphenol and 3-phenoxypropionyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified using chromatography techniques. The yield of N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide is typically around 60-70%.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. Another study showed that N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide can reduce the severity of seizures in animal models of epilepsy. N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide has also been investigated for its potential as a treatment for cancer, with promising results in cell culture and animal studies.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-8-9-16(20-2)15(12-13)18-17(19)10-11-21-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKCBRPJYNSPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4888224.png)

![N-[2-(2-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4888238.png)


![ethyl 4-(2-chlorobenzyl)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4888253.png)
![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4888279.png)
![1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4888286.png)


![2-{[1-(2-amino-2-oxoethyl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B4888321.png)
![N~3~-benzyl-N~3~-{[(4-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4888323.png)